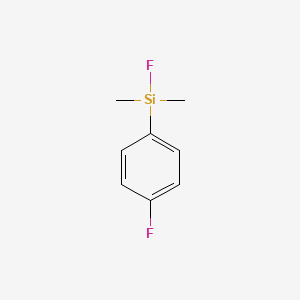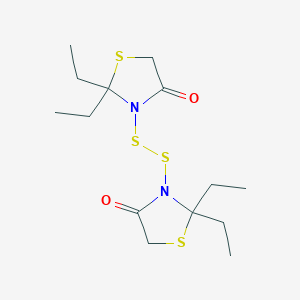![molecular formula C22H20ClNO5 B14591994 Benzo[f]quinoline, 1-ethyl-3-(4-methoxyphenyl)-, perchlorate CAS No. 61430-52-2](/img/structure/B14591994.png)
Benzo[f]quinoline, 1-ethyl-3-(4-methoxyphenyl)-, perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo[f]quinoline, 1-ethyl-3-(4-methoxyphenyl)-, perchlorate: is a complex organic compound that belongs to the quinoline family. Quinolines are nitrogen-containing heterocyclic compounds known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The specific structure of this compound includes a benzoquinoline core with an ethyl group at the 1-position and a methoxyphenyl group at the 3-position, combined with a perchlorate anion.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including Benzo[f]quinoline, 1-ethyl-3-(4-methoxyphenyl)-, perchlorate, can be achieved through various methods. Common synthetic routes include:
Skraup Synthesis: This method involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Friedländer Synthesis: This involves the reaction of 2-aminobenzaldehyde with a ketone or aldehyde under acidic or basic conditions.
Pfitzinger Reaction: This method entails the condensation of isatin with a ketone in an alkaline medium.
Industrial Production Methods: Industrial production often employs green chemistry principles to enhance efficiency and reduce environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like montmorillonite K-10 are commonly used .
化学反应分析
Types of Reactions: Benzo[f]quinoline derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium catalyst.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines .
科学研究应用
Benzo[f]quinoline, 1-ethyl-3-(4-methoxyphenyl)-, perchlorate has several applications in scientific research:
作用机制
The mechanism of action of Benzo[f]quinoline, 1-ethyl-3-(4-methoxyphenyl)-, perchlorate involves its interaction with molecular targets and pathways. It can act as an inhibitor of specific enzymes or receptors, leading to various biological effects. For instance, quinoline derivatives are known to inhibit DNA synthesis in cancer cells, thereby exerting anticancer effects .
相似化合物的比较
Benzo[h]quinoline: Another quinoline derivative with similar chemical properties.
1-Ethyl-3-(4-methoxyphenyl)benzo[f]quinoline: A closely related compound with slight structural variations.
Uniqueness: Benzo[f]quinoline, 1-ethyl-3-(4-methoxyphenyl)-, perchlorate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
61430-52-2 |
|---|---|
分子式 |
C22H20ClNO5 |
分子量 |
413.8 g/mol |
IUPAC 名称 |
1-ethyl-3-(4-methoxyphenyl)benzo[f]quinoline;perchloric acid |
InChI |
InChI=1S/C22H19NO.ClHO4/c1-3-15-14-21(17-8-11-18(24-2)12-9-17)23-20-13-10-16-6-4-5-7-19(16)22(15)20;2-1(3,4)5/h4-14H,3H2,1-2H3;(H,2,3,4,5) |
InChI 键 |
MPPZTIBFCOUFNN-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=CC=C(C=C4)OC.OCl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(Benzyloxy)cyclohexylidene]hydroxylamine](/img/structure/B14591917.png)
![1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,6-dimethyl-3-phenyl-](/img/structure/B14591921.png)
![1-[(2-Phenyl-1,3-dioxaspiro[5.5]undecan-4-yl)methyl]piperidine](/img/structure/B14591925.png)






![7,7-Dimethyl-1,1a,7,7a-tetrahydro-2H-cyclopropa[b]naphthalen-2-one](/img/structure/B14591979.png)



